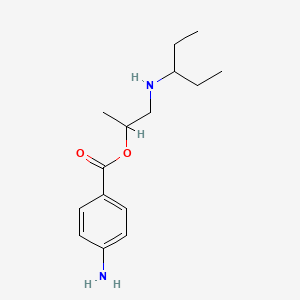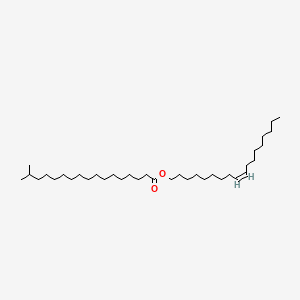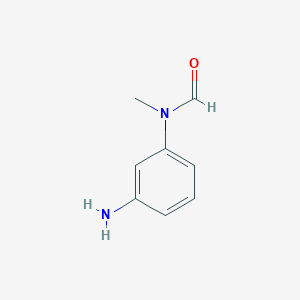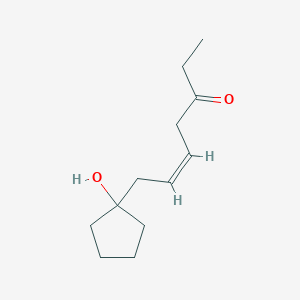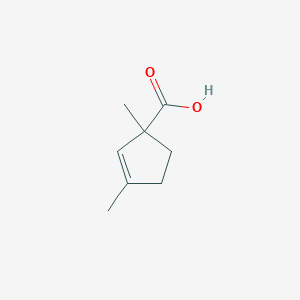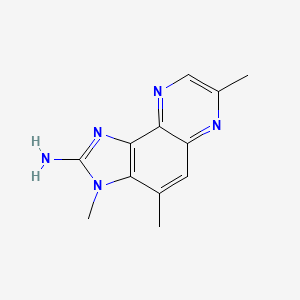
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is a heterocyclic aromatic amine that is formed during the cooking of meat and fish at high temperatures.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline typically involves the reaction of creatinine, amino acids, and sugars under high-temperature conditions. This process is part of the Maillard reaction, which is responsible for the formation of many heterocyclic aromatic amines .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites.
Reduction: Reduction reactions can alter the structure of the compound, potentially reducing its mutagenic properties.
Substitution: Substitution reactions can occur at the amino group or the methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include various oxidized and reduced metabolites, as well as substituted derivatives that may have different biological activities .
Wissenschaftliche Forschungsanwendungen
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is primarily studied for its mutagenic and carcinogenic properties. It is used in research to understand the mechanisms of carcinogenesis and to develop methods for detecting and quantifying heterocyclic aromatic amines in food . Additionally, it is used in studies investigating the effects of dietary components on the formation of mutagenic compounds during cooking .
Wirkmechanismus
The mutagenic and carcinogenic effects of 2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline are primarily due to its ability to form DNA adducts. These adducts can cause mutations during DNA replication, leading to the initiation of cancer . The compound is metabolized by cytochrome P450 enzymes, which convert it into reactive intermediates that can interact with DNA .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Amino-3,4,8-trimethylimidazo(4,5-f)quinoxaline
- 2-Amino-3-methylimidazo(4,5-f)quinoline
- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline
Uniqueness
2-Amino-3,4,7-trimethylimidazo(4,5-f)quinoxaline is unique in its specific structure and the positions of its methyl groups, which influence its mutagenic and carcinogenic properties. Compared to similar compounds, it may have different reactivity and biological effects due to these structural differences .
Eigenschaften
CAS-Nummer |
97389-17-8 |
|---|---|
Molekularformel |
C12H13N5 |
Molekulargewicht |
227.27 g/mol |
IUPAC-Name |
3,4,7-trimethylimidazo[4,5-f]quinoxalin-2-amine |
InChI |
InChI=1S/C12H13N5/c1-6-4-8-9(14-5-7(2)15-8)10-11(6)17(3)12(13)16-10/h4-5H,1-3H3,(H2,13,16) |
InChI-Schlüssel |
KASHHSSXHKXMQF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC2=NC(=CN=C2C3=C1N(C(=N3)N)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


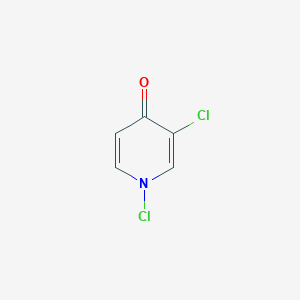
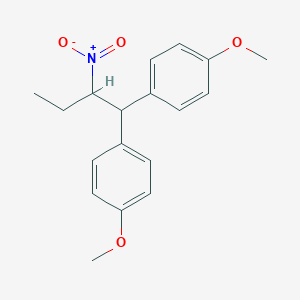
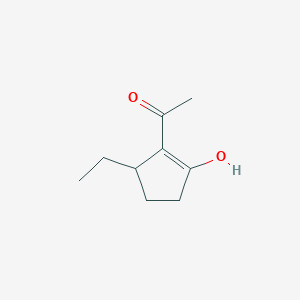


![Bicyclo [2.2.1] heptane, 2-ethylidene-6-isopropoxy](/img/structure/B13789572.png)
![(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-(2-propylpentoxy)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13789580.png)
![4-[3-(Dimethylamino)-1-hydroxypropyl]benzene-1,2-diol](/img/structure/B13789583.png)
